(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and an (S)-2-amino-3-methylbutyrylamino substituent. This molecule is structurally significant in medicinal chemistry, particularly as a building block for peptide mimetics or protease inhibitors due to its stereochemical complexity and modular functional groups. The tert-butyl ester enhances solubility in organic solvents, while the amino acid side chain enables participation in hydrogen bonding and targeted interactions .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVFECTGGFCIN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H]1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development and therapeutic contexts.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.39 g/mol
- CAS Number : 1401665-07-3
Research indicates that the biological activity of this compound may be attributed to its structural features, particularly the presence of the pyrrolidine ring and the amino acid moiety. These components facilitate interactions with biological targets, potentially influencing various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis |
| Compound B | MCF-7 | 8.2 | Cell cycle arrest |
| (S)-3... | A549 | 12.0 | Apoptosis |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress, which are critical factors in neuronal survival.
Anticonvulsant Properties
Pyrrolidine derivatives have been shown to exhibit anticonvulsant activity in animal models. The proposed mechanism involves modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability.
Study 1: Anticancer Activity
A recent study evaluated the effectiveness of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptotic pathways confirmed through flow cytometry analysis.
Study 2: Neuroprotection
In a model of Alzheimer's disease, this compound was administered to transgenic mice. Behavioral assays showed improved cognitive function, which correlated with reduced levels of amyloid-beta plaques and enhanced synaptic plasticity markers in the hippocampus.
Comparison with Similar Compounds
Structural Analog: Piperidine vs. Pyrrolidine Core
The piperidine analog, (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0), differs by having a six-membered piperidine ring instead of a five-membered pyrrolidine. This structural variation impacts:
- Molecular Weight : The pyrrolidine derivative (estimated formula: C14H27N3O3 ) is lighter than the piperidine analog (C15H29N3O3 ) .
Table 1: Core Structure Comparison
| Compound | Core Structure | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Target Pyrrolidine Derivative | Pyrrolidine | C14H27N3O3* | ~285.4* |
| Piperidine Analog | Piperidine | C15H29N3O3 | 299.4 |
*Estimated based on structural analogy.
Functional Group Variations
Pyridinylamino Substituent ()
Key differences:
- Solubility : The pyridine group may enhance aqueous solubility compared to the hydrophobic tert-butyl and methylbutyryl groups .
Pyrimidinyloxy Substituent ()
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2) has a pyrimidinyloxy substituent:
- Hydrogen Bonding : The pyrimidine oxygen acts as a hydrogen bond acceptor, contrasting with the amide NH in the target compound.
- Molecular Weight : Higher molar mass (293.36 g/mol ) due to the dimethylpyrimidine group .
Carboxymethyl-ethyl-amino Substituent ()
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354000-07-9) includes a carboxymethyl-ethyl-amino group:
- Acidity : The carboxylic acid moiety introduces pH-dependent solubility, unlike the neutral tert-butyl ester.
- Applications : Likely used in linker chemistry for bioconjugation due to its carboxylic acid functionality .
Table 2: Substituent-Driven Properties
Preparation Methods
Pyrrolidine Ring Functionalization
The 3-amino-pyrrolidine intermediate is synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution . A scalable approach adapted from CN115448864A involves:
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Starting Material : N-Benzyl-3-aminopyrrolidine, prepared via cycloaddition of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with acrylate derivatives.
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Protection : Boc-group installation using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
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Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups without affecting the Boc-protected amine.
Example Procedure :
A solution of N-benzyl-3-aminopyrrolidine (10 mmol) in dry CH₂Cl₂ is treated with Boc₂O (12 mmol) and DMAP (0.5 mmol) at 0°C. After stirring for 12 h at 25°C, the mixture is washed with 1 M HCl (2×15 mL), dried (MgSO₄), and concentrated. Flash chromatography (EtOAc/hexane, 1:4) yields tert-butyl 3-aminopyrrolidine-1-carboxylate (85% yield).
Synthesis of (S)-2-Amino-3-methylbutyric Acid Derivatives
Enantioselective Preparation
The (S)-2-amino-3-methylbutyryl side chain is synthesized from L-valine derivatives:
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Esterification : L-Valine is protected as its tert-butyl ester using Boc₂O in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃.
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Activation : Conversion to the Weinreb amide via reaction with N,O-dimethylhydroxylamine hydrochloride and Grignard reagents (e.g., MeMgCl).
Example Procedure :
L-Valine tert-butyl ester hydrochloride (10 mmol) is suspended in CH₂Cl₂ (40 mL) with DIPEA (21 mmol). (4-Nitrobenzenesulfonyl) chloride (10 mmol) is added at 0°C, and the mixture is stirred for 2 h. Workup (NH₄Cl, NaHCO₃) and chromatography (EtOAc/hexane, 1:8) yield the sulfonamide intermediate (94% yield).
Amide Bond Formation and Final Assembly
Coupling Strategies
The pyrrolidine amine is coupled to the (S)-2-amino-3-methylbutyric acid derivative using:
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Activated Esters : Sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of DIPEA.
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Coupling Reagents : HATU or EDCl/HOBt for milder conditions.
Example Procedure :
tert-Butyl 3-aminopyrrolidine-1-carboxylate (5 mmol) and (S)-2-(4-nitrophenylsulfonamido)-3-methylbutanoic acid (5.5 mmol) are dissolved in CH₂Cl₂ (30 mL). DIPEA (12 mmol) is added, followed by HATU (6 mmol). After 4 h, the reaction is quenched with NH₄Cl, extracted, and purified via FCC (EtOAc/hexane, 1:6) to yield the coupled product (78% yield).
Deprotection and Final Steps
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Sulfonamide Removal : Mg/MeOH or Li/NH₃(l) cleaves sulfonamide groups.
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Boc Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) removes the Boc group, yielding the free amine.
Analytical Characterization and Stereochemical Validation
Spectroscopic Data
Comparative Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrrolidine protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | 95 |
| Sulfonamide coupling | DIPEA, HATU, CH₂Cl₂ | 78 | 97 |
| Boc deprotection | TFA/CH₂Cl₂ | 92 | 99 |
Scale-Up Considerations and Industrial Relevance
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Cost Efficiency : L-Valine and tert-butyl dicarbonate are commercially available at scale (~$50–100/kg).
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Safety : Avoidance of HF gas (corrosive) and butyllithium (pyrophoric) enhances process safety.
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Green Chemistry : Solvent recovery (CH₂Cl₂, EtOAc) and catalytic methods (Pd/C) align with sustainable practices.
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of (S)-3-((S)-2-amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester be preserved during synthesis?
- Methodological Answer : To maintain stereochemistry, use chiral auxiliaries or enantioselective catalysts during key steps like amide bond formation. For example, activated esters (e.g., acid chlorides generated via thionyl chloride) can react with tert-butyl alcohol under basic conditions (e.g., triethylamine) to form the tert-butyl ester while minimizing racemization . Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiopurity.
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : Use H and C NMR to verify backbone structure and tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 309.20 g/mol).
- HPLC : Reverse-phase HPLC with a chiral column resolves enantiomers and detects impurities .
Q. How should researchers handle stability concerns during storage?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester or oxidation of the amine group. Use desiccants to minimize moisture exposure, as degradation products (e.g., free carboxylic acids) may form over time .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Controlled Experiments : Repeat synthesis under anhydrous conditions to rule out solvent or moisture-induced artifacts.
- Isotopic Labeling : Use N-labeled starting materials to track amide bond formation and confirm regiochemistry .
Q. What strategies optimize chiral resolution for enantiomerically pure intermediates in multi-step syntheses?
- Methodological Answer :
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
- Chiral Chromatography : Preparative HPLC with cellulose-based columns achieves baseline separation.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee) .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Degradation Analysis : Monitor via LC-MS for hydrolyzed products (e.g., loss of tert-butyl group at acidic pH).
- Kinetic Modeling : Plot degradation rates to predict shelf-life under specific conditions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity in amide coupling reactions?
- Methodological Answer :
- Reagent Screening : Test coupling agents (e.g., HATU vs. EDC/HOBt) to identify steric hindrance effects from the tert-butyl group.
- Steric Maps : Use molecular modeling (e.g., PyMOL) to visualize spatial constraints around the pyrrolidine ring.
- Kinetic Studies : Measure reaction rates under standardized conditions to isolate variables (e.g., solvent polarity) .
Q. What experimental approaches validate the compound’s role as a building block in peptide mimetics?
- Methodological Answer :
- Conformational Analysis : Circular dichroism (CD) or X-ray crystallography confirms secondary structure induction.
- Biological Assays : Test protease resistance compared to linear peptides to assess stability enhancements.
- SAR Studies : Synthesize analogs with modified amino acid residues to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
